6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-METHOXYPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-METHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 4-benzhydrylpiperazine in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 3-methoxyaniline to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-METHOXYPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring and benzhydryl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or blocking receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE
- **N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2-METHOXYPHENYL)AMINE
Uniqueness
N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(3-METHOXYPHENYL)AMINE is unique due to its specific substitution pattern on the triazine ring and the presence of both benzhydryl and methoxyphenyl groups
Properties
Molecular Formula |
C28H31N7O |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H31N7O/c1-36-24-14-8-13-23(19-24)30-28-32-25(31-27(29)33-28)20-34-15-17-35(18-16-34)26(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,26H,15-18,20H2,1H3,(H3,29,30,31,32,33) |
InChI Key |
SDVPAEHKXUGIMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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